molecular formula C16H22N4OS B6463542 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-cyclopropyl-2-(methylsulfanyl)pyrimidine CAS No. 2640964-77-6

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-cyclopropyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6463542
CAS No.: 2640964-77-6
M. Wt: 318.4 g/mol
InChI Key: KOXMUQNFHYEOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-cyclopropyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a cyclopropanecarbonyl-substituted piperazine ring, a cyclopropyl group at the 6-position, and a methylsulfanyl moiety at the 2-position. Pyrimidine derivatives are widely studied due to their biological relevance, including antimicrobial, antiviral, and anticancer activities . The cyclopropane and cyclopropyl groups in this compound likely influence its lipophilicity and conformational stability, while the methylsulfanyl group may modulate electronic properties and binding interactions. Structural characterization of such compounds often relies on X-ray crystallography, with programs like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name

cyclopropyl-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-22-16-17-13(11-2-3-11)10-14(18-16)19-6-8-20(9-7-19)15(21)12-4-5-12/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXMUQNFHYEOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Class

A key structural analogue is 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (reported in Acta Crystallographica Section E). While both compounds share a pyrimidine core, differences in substituents significantly alter their properties:

Feature Target Compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
6-position substituent Cyclopropyl group (lipophilic, sterically bulky) Piperidine ring (basic, nitrogen-containing heterocycle)
2-position substituent Methylsulfanyl (electron-withdrawing, enhances π-stacking potential) Amine group (electron-donating, increases solubility in polar solvents)
4-position substituent Cyclopropanecarbonylpiperazine (complex, introduces H-bonding/acylation sites) Methyl group (simple, non-polar)

The target compound’s cyclopropanecarbonylpiperazine moiety may enhance receptor binding specificity compared to simpler substituents, as seen in other drug-like molecules. However, the methylsulfanyl group could reduce solubility relative to the amine in the analogue .

Compounds with Methylsulfanyl Functionality

The sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (patented as a herbicide) shares the methylsulfanyl group but differs in core structure (benzamide vs. pyrimidine). The methylsulfanyl group in both compounds may contribute to bioactivity by interacting with hydrophobic enzyme pockets.

Piperazine vs. Piperidine Derivatives

Replacement of piperidine (as in the Acta Crystallographica compound) with a cyclopropanecarbonylpiperazine group introduces conformational rigidity and additional hydrogen-bonding capacity. Piperazine derivatives are common in pharmaceuticals (e.g., antifungals, antipsychotics) due to their ability to modulate pharmacokinetic properties. The cyclopropanecarbonyl group in the target compound may further enhance metabolic stability by resisting oxidative degradation .

Research Findings and Limitations

  • Synthetic Challenges : The cyclopropane and cyclopropyl groups may complicate synthesis due to strain and steric hindrance, requiring specialized methodologies (e.g., transition-metal catalysis).

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